N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17N5O4 and its molecular weight is 367.365. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives play a crucial role in forming coordination complexes with metals, which can significantly influence their antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, showcasing the potential of these compounds in developing antioxidant agents (Chkirate et al., 2019).
Antimicrobial and Antioxidant Synthesis
The synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has been researched for their antimicrobial and antioxidant properties. These compounds have shown moderate to significant radical scavenging activity, indicating their potential as templates for developing biologically active compounds (Ahmad et al., 2012).
Anticancer Activity
Another aspect of research focuses on the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their in vitro cytotoxic activity against cancer cell lines. This research avenue aims to identify new anticancer agents by modifying the molecular structure to enhance efficacy against specific cancer types (Al-Sanea et al., 2020).
Enzyme Inhibition Studies
Research into novel derivatives, including pyrazole and oxadiazole moieties, has shown potential in enzyme inhibition, targeting enzymes like α-glucosidase and acetylcholinesterase. These studies are crucial for developing new therapeutic agents for diseases like diabetes and Alzheimer's, where enzyme inhibition can play a therapeutic role (Abbasi et al., 2019).
Antiviral Research
The compound's structural components have also been explored for their antiviral properties, particularly against HIV-1. Research into novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides has shown promising anti-HIV-1 activity, indicating the potential of these compounds in antiviral therapy (Aslam et al., 2014).
Mechanism of Action
In terms of biological activity, some compounds with a similar structure have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Cholinesterases are enzymes that break down acetylcholine, a key neurotransmitter in the body, and lipoxygenases are involved in the metabolism of arachidonic acid, a fatty acid that plays a role in inflammation and other physiological processes .
The compound also exhibited antibacterial activity, particularly against B. subtilis and E. coli, inhibiting bacterial biofilm growth . Biofilms are communities of microorganisms that can adhere to surfaces and are often resistant to antibiotics .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c24-17(11-23-18(25)6-3-7-19-23)21-13-8-20-22(9-13)10-14-12-26-15-4-1-2-5-16(15)27-14/h1-9,14H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLOLJZURYIOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.